Deoxycholic acid-d6
Description
Deoxycholic acid-d6 (DCA-d6) is a deuterium-labeled analog of deoxycholic acid (DCA), a secondary bile acid formed via bacterial dehydroxylation of cholic acid in the intestine . DCA-d6 features six deuterium atoms replacing hydrogen atoms at specific positions, enhancing its utility as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for quantifying endogenous bile acids . Its isotopic distinction ensures minimal interference with non-deuterated analytes, enabling precise quantification in biological matrices . DCA-d6 is critical in pharmacokinetic studies, metabolomics, and clinical diagnostics due to its structural and functional similarity to endogenous DCA .
Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4,11,11-heptadeuterio-3,12-dihydroxy-10,13-dimethyl-5,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2,13D2,16D |
InChI Key |
KXGVEGMKQFWNSR-QYXIWQAASA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)([2H])[2H])C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation with Deuterium Gas
A primary method for deuterium incorporation involves substituting hydrogen gas (H2) with deuterium gas (D2) in catalytic hydrogenation steps. In the synthesis outlined in Patent CN111511755A , intermediate compounds with double bonds undergo hydrogenation using Pd/C or PtO2 catalysts. For example, the reduction of a Δ22 double bond in intermediate Int A5 to Int A6 (Step iii of Synthetic Route A) can be performed under D2 atmosphere to yield a CD2 group:
$$
\text{Int A5 (C}{23}\text{H}{34}\text{O}4) + \text{D}2 \xrightarrow{\text{Pd/C}} \text{Int A6 (C}{23}\text{H}{32}\text{D}2\text{O}4)
$$
This approach introduces two deuterium atoms per hydrogenation step. Repeating similar steps across the synthetic pathway (e.g., in Steps v, vii, and ix of Route A) enables cumulative deuterium incorporation.
Deuterated Reducing Agents in Carbonyl Reductions
Sodium borodeuteride (NaBD4) and lithium aluminum deuteride (LiAlD4) are effective for introducing deuterium at carbonyl positions. Patent US20180111960 describes the reduction of a ketone group in intermediate Compound 5 to a hydroxyl group using NaBH4. Substituting NaBD4 in this step yields a deuterated alcohol:
$$
\text{Compound 5 (C}{26}\text{H}{40}\text{O}5) + \text{NaBD}4 \rightarrow \text{Compound 6 (C}{26}\text{H}{39}\text{DO}_5)
$$
This method adds one deuterium atom per reduction site. Strategic application across multiple reduction steps (e.g., Steps k and l in Claim 1) achieves the desired six-deuterium labeling.
Deuterium Exchange at Non-Exchangeable Positions
While solvent-based deuterium exchange (e.g., using D2O) is unsuitable for labile hydrogens, non-exchangeable positions can be labeled via SN2 reactions with deuterated alkylating agents. For instance, methyl iodide-d3 (CD3I) may alkylate a thiol intermediate during side-chain elongation (Step x of Synthetic Route D):
$$
\text{Int D9 (C}{22}\text{H}{33}\text{O}4\text{S}) + \text{CD}3\text{I} \rightarrow \text{DCA-d3 (C}{23}\text{H}{30}\text{D}3\text{O}4\text{S)}
$$
Subsequent hydrolysis and decarboxylation yield DCA-d3, which can be combined with other deuterated intermediates to reach six labels.
Synthetic Routes to this compound
Route 1: Modular Deuterium Incorporation via Multi-Step Synthesis
This route adapts Patent CN111511755A ’s Synthetic Route A, modifying key steps for deuterium labeling:
Deuterium-Labeled Hydrogenation :
Deuterated Reduction :
Deuterium Alkylation :
Isotopic Purity : 98.5% (LC-MS analysis).
Analytical Validation of DCA-d6
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Chromatographic Behavior
- HPLC Retention Time : DCA-d6 elutes 0.2 minutes earlier than native DCA due to deuterium’s slightly increased hydrophobicity.
- Column : C18, 2.1 × 100 mm, 1.9 µm; Mobile phase: 0.1% formic acid in acetonitrile/H2O.
Challenges and Mitigation Strategies
Isotopic Scrambling
Impurity Carryover
Chemical Reactions Analysis
Types of Reactions
Deoxycholic acid-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert keto derivatives back to this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions include hydroxylated, keto, and substituted derivatives of this compound. These derivatives are valuable in further research and industrial applications .
Scientific Research Applications
Medical Applications
Fat Emulsification and Lipolysis
Deoxycholic acid is primarily known for its role in emulsifying fats in the intestine, facilitating their absorption. The FDA has approved deoxycholic acid for the reduction of submental fat (double chin) under the brand name Kybella. This injectable treatment destroys adipocytes through a localized lipolytic effect, leading to fat reduction .
Chronic Kidney Disease Research
Recent studies have shown that elevated levels of deoxycholic acid are associated with adverse cardiovascular outcomes in patients with chronic kidney disease (CKD). Research indicates that deoxycholic acid may contribute to vascular calcification and increased risks of cardiovascular disease and mortality in CKD patients . This connection highlights the importance of monitoring bile acid levels as potential biomarkers for disease progression.
Anti-inflammatory Properties
Deoxycholic acid has been found to exert anti-inflammatory effects. A study demonstrated its ability to inhibit Staphylococcus aureus-induced endometritis by regulating the TGR5-PKANF-kB signaling pathway, showcasing its potential therapeutic benefits in inflammatory conditions .
Biochemical Research
Metabolite Analysis
As a metabolite of bile acids, deoxycholic acid is crucial for studying lipid metabolism and gastrointestinal health. Its role in regulating cholesterol levels and influencing gut microbiota composition makes it a valuable compound in metabolic research .
Nuclear Receptor Activation
Deoxycholic acid interacts with nuclear receptors such as farnesoid X receptor (FXR), which regulates lipid and glucose metabolism. Activation of FXR by bile acids can mitigate vascular calcification and atherosclerosis, indicating potential therapeutic pathways for metabolic diseases .
Cosmetic Applications
Topical Formulations
In cosmetics, deoxycholic acid is utilized for its emulsifying properties, enhancing the stability and absorption of active ingredients in topical formulations. Its ability to improve skin hydration and texture makes it an attractive ingredient in various skincare products .
Case Studies
Mechanism of Action
Deoxycholic acid-d6 exerts its effects by activating the G protein-coupled bile acid receptor TGR5. This activation stimulates brown adipose tissue thermogenic activity, leading to increased energy expenditure. Additionally, this compound disrupts cell membranes in adipocytes, causing adipocytolysis and subsequent clearance of adipose tissue remnants by macrophages .
Comparison with Similar Compounds
Structural Comparison
| Compound | Structure | Key Features | Molecular Weight (g/mol) |
|---|---|---|---|
| Deoxycholic acid-d6 | C₂₄H₃₄D₆O₄ | Six deuterium atoms; retains 3α,12α-dihydroxy cholanic acid backbone | 414.62 |
| Deoxycholic acid (DCA) | C₂₄H₄₀O₄ | 3α,12α-dihydroxy cholanic acid; lacks 7α-OH group vs. cholic acid | 392.58 |
| Cholic acid (CA) | C₂₄H₄₀O₅ | 3α,7α,12α-trihydroxy cholanic acid; primary bile acid precursor to DCA | 408.57 |
| Chenodeoxycholic acid | C₂₄H₄₀O₄ | 3α,7α-dihydroxy cholanic acid; differs in hydroxylation pattern from DCA | 392.58 |
| SAL-D6 (Salicylic acid-D6) | C₇H₂D₆O₃ | Deuterated salicylic acid; used as IS for phenolic compounds in LC-MS | 144.15 |
Key Insights :
- DCA-d6’s deuterium labeling distinguishes it from non-deuterated bile acids, enabling isotopic differentiation in MS .
- DCA lacks the 7α-OH group present in cholic and chenodeoxycholic acids, altering hydrophobicity and metabolic pathways .
Functional and Pharmacokinetic Comparisons
Key Insights :
- DCA-d6’s primary role is analytical, while non-deuterated DCA has biological roles in lipid absorption and cell membrane modulation .
- Structural modifications (e.g., diamine groups in DCA derivatives) enhance bioactivity, such as antitumor effects, compared to parent DCA .
Key Insights :
- Deuterated standards (DCA-d6, d6-TDCA) improve analytical accuracy by reducing ion suppression in MS .
- DCA-d6’s safety profile aligns with its use in trace amounts, unlike endogenous DCA, which exhibits dose-dependent toxicity .
Research Findings on Derivatives and Analogs
- DCA Derivatives with Diamines/Aminoalcohols: Exhibit enhanced apoptosis/autophagy induction in cancer cells vs. DCA . Increased selectivity via modifications to the steroid skeleton .
- Tetraoxane Derivatives :
- Conjugated Forms (Tauro-, Glyco-DCA) :
- Higher aqueous solubility alters metabolic pathways and receptor binding .
Biological Activity
Deoxycholic acid-d6 (DCA-d6) is a stable isotope of deoxycholic acid, a bile acid that plays significant roles in lipid metabolism and cellular signaling. This article discusses the biological activity of DCA-d6, focusing on its synthesis, mechanisms of action, clinical applications, and potential health implications.
Overview of this compound
Chemical Structure and Properties
Deoxycholic acid (DCA) is a secondary bile acid derived from cholic acid. The "d6" designation indicates that the compound has been isotopically labeled with six deuterium atoms, which can be useful in tracing metabolic pathways and understanding its biological effects in vivo. DCA is known for its ability to emulsify dietary fats and facilitate their absorption in the intestine.
DCA acts primarily by interacting with G protein-coupled receptors (GPCRs), particularly TGR5 (also known as GPBAR1), which is involved in regulating energy expenditure and metabolism. Activation of TGR5 by DCA leads to:
- Increased Thermogenesis : DCA stimulates brown adipose tissue (BAT), promoting thermogenic activity and energy expenditure .
- Cell Membrane Disruption : When injected, DCA promotes adipocytolysis by disrupting cell membranes of adipose tissues, leading to localized fat reduction .
Clinical Applications
-
Submental Fat Reduction
A systematic review and meta-analysis evaluated the efficacy and safety of injectable DCA for reducing submental fat (SMF). The findings indicated that DCA significantly improved SMF metrics compared to placebo, with low incidence rates of adverse events (AEs) such as pain and swelling at the injection site .Outcome Measure DCA Treatment Placebo Improvement Clinician Rating Significant improvement No significant change P < 0.05 Patient Rating Significant improvement No significant change P < 0.05 Withdrawals due to AEs 6.8% (1 mg/cm²) / 9.9% (2 mg/cm²) N/A N/A -
Antihistomonal Activity
Research has indicated potential antihistomonal activity of DCA, suggesting it may have broader therapeutic applications beyond fat reduction .
Risks and Health Implications
Recent studies have linked elevated levels of DCA with increased risks of cardiovascular disease and chronic kidney disease (CKD). Elevated DCA levels were associated with higher all-cause mortality rates in patients with CKD, indicating a complex role in human health that warrants further investigation .
| Health Outcome | Risk Factor | Hazard Ratio (HR) |
|---|---|---|
| End-stage Kidney Disease | Elevated DCA levels | 2.67 (95% CI: 1.51-4.74) |
| All-cause Mortality | Elevated DCA levels | 2.13 (95% CI: 1.25-3.64) |
Case Study on Efficacy in Fat Reduction
A clinical trial involving 1,838 participants demonstrated that both doses of DCA (1 mg/cm² and 2 mg/cm²) were effective for SMF reduction without significant differences in efficacy between doses . The study highlighted the importance of patient-reported outcomes alongside clinician assessments.
Case Study on Cardiovascular Risks
In a cohort study analyzing patients with CKD, researchers found that elevated serum levels of DCA correlated with increased cardiovascular risks, emphasizing the need for monitoring bile acid levels in clinical settings .
Q & A
What analytical methods are recommended for quantifying Deoxycholic Acid-d6 (DCA-d6) in biological matrices?
Level: Basic
DCA-d6 is widely used as an internal standard for quantifying endogenous bile acids via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC-MS). Protocols typically involve spiking DCA-d6 into samples to normalize extraction efficiency and matrix effects. For example, LC-MS workflows employ reverse-phase columns (e.g., C18) with mobile phases containing ammonium acetate or formic acid to enhance ionization. Recovery rates for bile acids like DCA-d6 in intestinal tissue homogenates average >90% when using acetonitrile-based extraction .
How does DCA-d6 facilitate mechanistic studies of bile acid signaling in chronic kidney disease (CKD)?
Level: Advanced
DCA-d6 enables precise tracking of endogenous bile acid kinetics in CKD models. In cohort studies, elevated serum DCA correlates with coronary artery calcification (CAC) and reduced bone mineral density (BMD) in CKD patients. Researchers use DCA-d6 to validate LC-MS assays for quantifying serum bile acids, adjusting for covariates like fibroblast growth factor 23 (FGF23) and vitamin D. This approach isolates DCA-specific effects from confounding metabolic factors .
What experimental designs address contradictions in DCA’s role in cyclic AMP vs. cyclic GMP pathways?
Level: Advanced
DCA was initially linked to cyclic AMP-driven chloride secretion in colonic epithelia but later shown to suppress pacemaker currents in interstitial cells of Cajal (ICC) via cyclic GMP-independent mechanisms. To resolve this, researchers use selective inhibitors (e.g., ODQ for guanylate cyclase) paired with RT-PCR to measure COX-2/PGE2 pathway activation. Such studies reveal DCA activates KATP channels via prostaglandin E2 (PGE2), bypassing cyclic AMP/cyclic GMP cross-talk .
What in vitro models are optimal for studying DCA-induced macrophage polarization?
Level: Basic
Human peripheral blood-derived macrophages (PBDMs) treated with DCA (25–200 μM) are a standard model. Viability is assessed via CCK-8 assays, while polarization toward M1 phenotypes is quantified using ELISA for TNF-α/IL-6 and flow cytometry for surface markers (e.g., CD80). Dose-dependent effects highlight DCA’s dual role: pro-inflammatory at low concentrations (<100 μM) and cytotoxic at higher doses .
How does DCA-d6 improve the rigor of pharmacokinetic studies on bile acid derivatives?
Level: Advanced
DCA-d6 is critical for isotope dilution mass spectrometry (IDMS), which minimizes matrix effects in bile acid quantification. For example, in studies of glycine-conjugated bile acids, DCA-d6 corrects for ion suppression in electrospray ionization (ESI). This method achieves a limit of quantification (LOQ) of 0.1 ppb for DCA in serum, enabling detection of subtle metabolic shifts in cholestatic models .
What protocols validate DCA’s role in decellularized tissue engineering?
Level: Basic
Porcine aortic valves decellularized with 0.1–1% DCA (24–48 hr incubation) are assessed via biochemical assays (e.g., sulfated glycosaminoglycan quantification) and SEM to evaluate extracellular matrix preservation. DCA effectively lyses cells while maintaining collagen integrity, but residual detergent must be removed via PBS washes to avoid cytotoxicity in recellularization studies .
How can researchers reconcile DCA’s concentration-dependent effects on cell survival?
Level: Advanced
DCA exhibits a biphasic effect: promoting apoptosis in cancer cells (via mitochondrial depolarization) but enhancing fibroblast proliferation at lower doses. Dose-response curves (e.g., 50–500 μM) with Annexin V/PI staining and Seahorse metabolic assays clarify context-specific thresholds. Contradictions arise from cell-type-specific bile acid receptor (TGR5) expression and redox state variability .
What statistical approaches are essential for analyzing DCA’s association with vascular calcification?
Level: Advanced
Multivariate linear regression models adjust for CKD confounders (e.g., eGFR, serum phosphorus). In a 112-patient cohort, DCA >58 ng/mL (median) independently correlated with CAC volume (β=0.71, P=0.003) and BMD (β=−20.3, P=0.04). However, longitudinal studies require larger cohorts to address underpowering in 9-month follow-ups .
How does DCA-d6 enhance bile acid receptor (TGR5) activation assays?
Level: Basic
In TGR5 reporter assays (e.g., HEK293 cells transfected with cAMP-responsive luciferase), DCA-d6 serves as a reference to normalize agonist efficacy. Co-treatment with DCA-d6 and test compounds (e.g., INT-777) controls for batch-to-batch variability in cell viability and transfection efficiency .
What methodologies resolve DCA’s contradictory effects on gastrointestinal motility?
Level: Advanced
DCA suppresses pacemaker currents in ICC via KATP channel activation but stimulates colonic secretion via cyclic AMP. To dissect these, researchers use glibenclamide (KATP inhibitor) and NS-398 (COX-2 inhibitor) in Ussing chamber and muscle strip experiments. Patch-clamp electrophysiology confirms DCA reduces ICC pacemaker frequency by 40–60% via PGE2-dependent pathways .
Key Methodological Considerations
- Reproducibility: Include DCA-d6 in all analytical runs to control for instrument drift .
- Confounding Factors: In vivo studies must account for diurnal bile acid fluctuations and dietary lipid intake .
- Ethical Compliance: Use DCA concentrations ≤200 μM in human cell models to avoid unphysiological cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
